![molecular formula C18H20N4 B10816812 N-cyclohexyl-2-phenylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B10816812.png)
N-cyclohexyl-2-phenylimidazo[1,2-a]pyrazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-phenylimidazo[1,2-a]pyrazin-3-amine: is a heterocyclic compound that features an imidazo[1,2-a]pyrazine core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-phenylimidazo[1,2-a]pyrazin-3-amine typically involves multi-step reactions. One common method includes the condensation of 2-aminopyrazine with cyclohexyl isocyanide and benzaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst or under solvent-free conditions to enhance yield and purity .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to scale up the synthesis. This includes using continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: N-cyclohexyl-2-phenylimidazo[1,2-a]pyrazin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyrazine derivatives.
Applications De Recherche Scientifique
N-cyclohexyl-2-phenylimidazo[1,2-a]pyrazin-3-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of enzymes like cyclooxygenase (COX) and kinases, which are targets for anti-inflammatory and anticancer drugs.
Biological Studies: Used in studying the interaction of heterocyclic compounds with biological macromolecules.
Industrial Applications: Employed in the synthesis of advanced materials and as a building block for complex organic molecules.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-2-phenylimidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets. For instance, as a COX inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the enzyme’s active site, enhancing its inhibitory potency.
Comparaison Avec Des Composés Similaires
- 2-phenylimidazo[1,2-a]pyridin-3-amine
- N-phenylimidazo[1,2-a]pyridin-3-amine
- 2-(4-methylsulfonyl)phenylimidazo[1,2-a]pyridin-3-amine
Uniqueness: N-cyclohexyl-2-phenylimidazo[1,2-a]pyrazin-3-amine is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This modification can enhance the compound’s binding affinity and selectivity towards specific biological targets, making it a valuable candidate for drug development .
Propriétés
Formule moléculaire |
C18H20N4 |
|---|---|
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
N-cyclohexyl-2-phenylimidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C18H20N4/c1-3-7-14(8-4-1)17-18(20-15-9-5-2-6-10-15)22-12-11-19-13-16(22)21-17/h1,3-4,7-8,11-13,15,20H,2,5-6,9-10H2 |
Clé InChI |
DVAXVUYGVGRJNV-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC2=C(N=C3N2C=CN=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


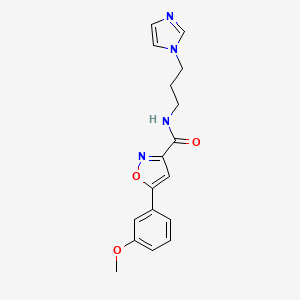
![1-{[5-(4-Chlorophenyl)isoxazol-3-yl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B10816757.png)
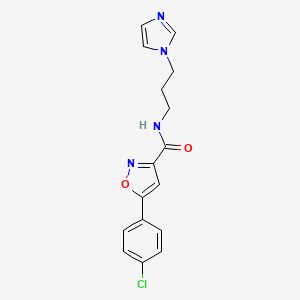
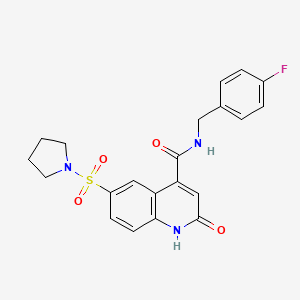

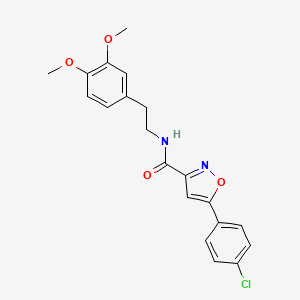
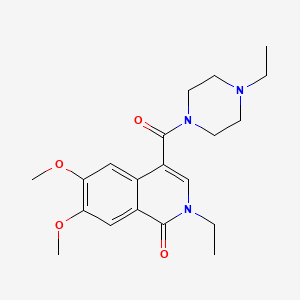

![4-Bromo-2-[3-(cyclopentylamino)imidazo[1,2-a]pyrazin-2-yl]phenol](/img/structure/B10816789.png)
![N-[2-(4-Chlorophenyl)ethyl]-2-oxo-6-(piperidine-1-sulfonyl)-1,2-dihydroquinoline-4-carboxamide](/img/structure/B10816804.png)

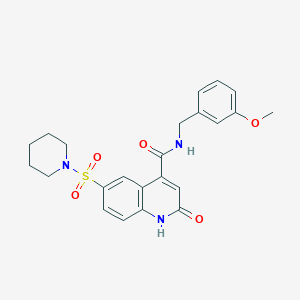

![N-(benzo[d]thiazol-2-yl)-5-chlorothiophene-2-sulfonamide](/img/structure/B10816825.png)
